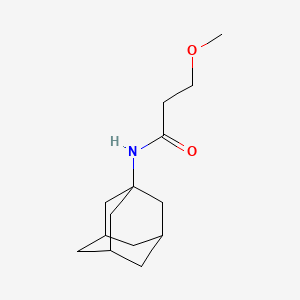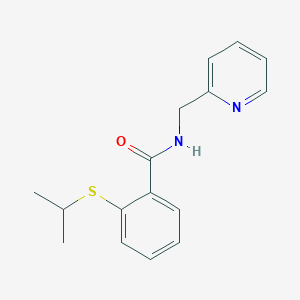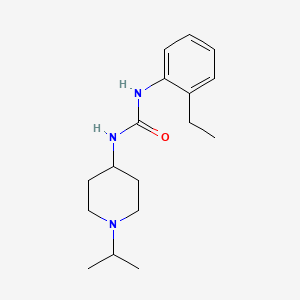
N-1-adamantyl-3-methoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-1-adamantyl-3-methoxypropanamide, also known as GSK-3 inhibitor VIII, is a chemical compound that has garnered significant attention in scientific research due to its potential applications in various fields. This compound is a potent inhibitor of glycogen synthase kinase-3 (GSK-3), an enzyme that is involved in multiple cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. In
Applications De Recherche Scientifique
N-1-adamantyl-3-methoxypropanamide has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and diabetes research. In neuroscience, this compound has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and traumatic brain injury. In cancer research, N-1-adamantyl-3-methoxypropanamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer. In diabetes research, this compound has been shown to improve insulin sensitivity and reduce blood glucose levels in animal models of type 2 diabetes.
Mécanisme D'action
The mechanism of action of N-1-adamantyl-3-methoxypropanamide involves the inhibition of N-1-adamantyl-3-methoxypropanamide, an enzyme that is involved in multiple cellular processes, including glycogen metabolism, cell differentiation, and apoptosis. By inhibiting N-1-adamantyl-3-methoxypropanamide, N-1-adamantyl-3-methoxypropanamide can modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway. This modulation can lead to various biological effects, including improved cognitive function, reduced neuroinflammation, and inhibition of cancer cell growth.
Biochemical and Physiological Effects
N-1-adamantyl-3-methoxypropanamide has been shown to have various biochemical and physiological effects in animal models and cell cultures. These effects include improved cognitive function, reduced neuroinflammation, inhibition of cancer cell growth, improved insulin sensitivity, and reduced blood glucose levels. Additionally, N-1-adamantyl-3-methoxypropanamide has been shown to modulate various signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the NF-κB pathway.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-1-adamantyl-3-methoxypropanamide for lab experiments is its potent inhibition of N-1-adamantyl-3-methoxypropanamide, which makes it a useful tool for studying the role of N-1-adamantyl-3-methoxypropanamide in various cellular processes. Additionally, this compound has been shown to have various biological effects, making it a useful tool for studying the mechanisms of various diseases. However, there are also limitations to using N-1-adamantyl-3-methoxypropanamide in lab experiments. For example, this compound has low solubility in water, which can make it difficult to work with in certain assays. Additionally, this compound has been shown to have some off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are many future directions for research on N-1-adamantyl-3-methoxypropanamide. One possible direction is to study the potential applications of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Another possible direction is to study the pharmacokinetics and pharmacodynamics of this compound in humans, which could lead to the development of new therapies for various diseases. Additionally, future research could focus on improving the solubility and specificity of this compound, which could make it a more useful tool for studying N-1-adamantyl-3-methoxypropanamide and other cellular processes.
Méthodes De Synthèse
The synthesis method of N-1-adamantyl-3-methoxypropanamide involves the reaction of 1-adamantylamine with 3-methoxypropanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-1-adamantyl-3-methoxypropanamide, which can be purified by column chromatography. The yield of this synthesis method is typically around 50%.
Propriétés
IUPAC Name |
N-(1-adamantyl)-3-methoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-17-3-2-13(16)15-14-7-10-4-11(8-14)6-12(5-10)9-14/h10-12H,2-9H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLVCPIRKMABFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC(=O)NC12CC3CC(C1)CC(C3)C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-1-adamantyl-3-methoxypropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenyl 4-chlorobenzoate](/img/structure/B5293905.png)

![{2,6-dichloro-4-[2-cyano-2-(3-methylphenyl)vinyl]phenoxy}acetic acid](/img/structure/B5293924.png)
![1-methyl-N-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293932.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-propylacetamide](/img/structure/B5293938.png)
![methyl 3-[(4-fluorobenzoyl)amino]-4-morpholin-4-ylbenzoate](/img/structure/B5293939.png)
![1-(1,3-benzodioxol-5-yl)-3-[(2-methyl-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5293942.png)
![2-({1-(3-methoxypropyl)-4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}thio)acetamide](/img/structure/B5293955.png)
![{2-[(2-fluorobenzyl)oxy]-3-methoxybenzyl}(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5293963.png)
![methyl 4-[(3-{4-[(5-methyl-3-isoxazolyl)amino]-4-oxobutyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5293969.png)
![6-({(2S,5R)-5-[(4-acetylpiperazin-1-yl)methyl]tetrahydrofuran-2-yl}methyl)pyridine-2-carbonitrile](/img/structure/B5293981.png)
![2-[(2R*,3S*,6R*)-3-(2,3-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-4-pyrimidinamine](/img/structure/B5293989.png)
![2-{1-[(2E)-3-(2-methoxyphenyl)-2-propen-1-yl]-3-oxo-2-piperazinyl}-N-(1H-tetrazol-5-ylmethyl)acetamide](/img/structure/B5293995.png)